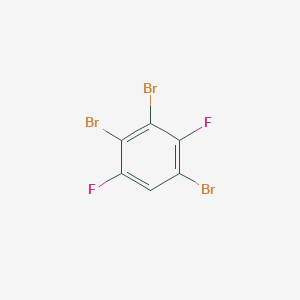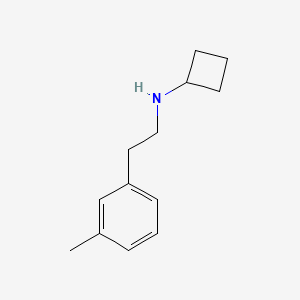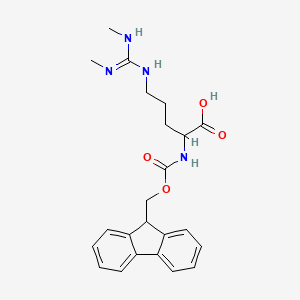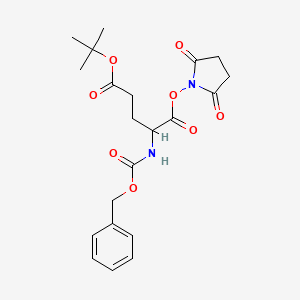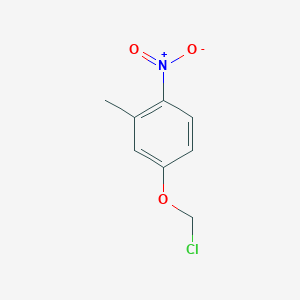
4-(Chloromethoxy)-2-methyl-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethoxy)-2-methyl-1-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group at the fourth position, a methyl group at the second position, and a nitro group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-2-methyl-1-nitrobenzene typically involves the chloromethylation of 2-methyl-1-nitrobenzene. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Reaction Scheme: [ \text{2-methyl-1-nitrobenzene} + \text{chloromethyl methyl ether} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethoxy)-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 4-(Aminomethoxy)-2-methyl-1-nitrobenzene.
Reduction: 4-(Chloromethoxy)-2-methyl-1-aminobenzene.
Oxidation: 4-(Chloromethoxy)-2-carboxy-1-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethoxy)-2-methyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and interactions due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 4-(Chloromethoxy)-2-methyl-1-nitrobenzene involves its reactive functional groups. The nitro group can participate in redox reactions, while the chloromethoxy group can undergo nucleophilic substitution. These reactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methoxymethyl)-2-methyl-1-nitrobenzene
- 4-(Chloromethyl)-2-methyl-1-nitrobenzene
- 4-(Chloromethoxy)-2-ethyl-1-nitrobenzene
Uniqueness
4-(Chloromethoxy)-2-methyl-1-nitrobenzene is unique due to the presence of both a chloromethoxy group and a nitro group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
CAS-Nummer |
6267-25-0 |
|---|---|
Molekularformel |
C8H8ClNO3 |
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
4-(chloromethoxy)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-4-7(13-5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
GECUFSNSIBFKFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



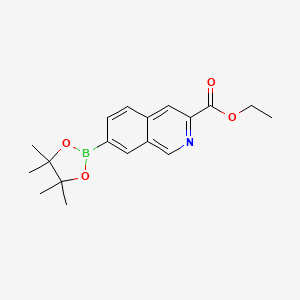

![5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13653070.png)
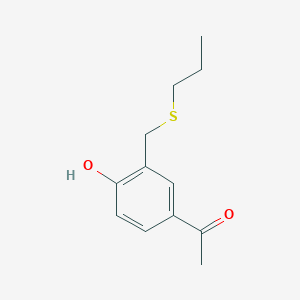
![Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13653092.png)

